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Compound of Interest

Compound Name:
Diethyl 3-

Bromopropylphosphonate

Cat. No.: B014626 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl
3-Bromopropylphosphonate, a key intermediate in various synthetic applications. The

information presented herein is essential for the characterization and quality control of this

compound in research and development settings.

Chemical Structure and Overview
Diethyl 3-bromopropylphosphonate is an organophosphorus compound featuring a

phosphonate ester functional group and a terminal bromine atom. This bifunctionality makes it

a versatile reagent in organic synthesis, particularly for the introduction of a phosphonate

moiety onto other molecules.

Spectroscopic Data Summary
The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectroscopic data for Diethyl 3-Bromopropylphosphonate. This data is critical

for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~ 4.10 dq
J(H,H) ≈ 7.1, J(P,H) ≈

7.1
4H, -OCH₂CH₃

~ 3.50 t J(H,H) ≈ 6.5 2H, -CH₂Br

~ 2.15 m 2H, -CH₂CH₂Br

~ 1.95 m 2H, P-CH₂-

~ 1.30 t J(H,H) ≈ 7.1 6H, -OCH₂CH₃

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ, ppm) Coupling Constant (J, Hz) Assignment

~ 62.0 d, J(P,C) ≈ 6.5 -OCH₂CH₃

~ 31.0 s -CH₂Br

~ 27.5 d, J(P,C) ≈ 5.0 -CH₂CH₂Br

~ 25.0 d, J(P,C) ≈ 140 P-CH₂-

~ 16.5 d, J(P,C) ≈ 6.0 -OCH₂CH₃

³¹P NMR (Phosphorus-31 NMR)

Chemical Shift (δ, ppm) Multiplicity

~ 30-32 Singlet (proton decoupled)

Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

2980-2900 Medium-Strong C-H stretch (alkane)

1250-1230 Strong P=O stretch (phosphoryl)

1050-1020 Strong P-O-C stretch (alkoxy)

700-600 Medium C-Br stretch

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

multinuclear probe is recommended for optimal resolution and sensitivity.

Sample Preparation:

Dissolve approximately 10-20 mg of Diethyl 3-Bromopropylphosphonate in 0.6-0.8 mL of

a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition Parameters:
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Pulse Sequence: Proton-decoupled single-pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-10 seconds.

Number of Scans: 128-1024 (or more, depending on concentration).

Reference: CDCl₃ solvent peak at 77.16 ppm.

³¹P NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled single-pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 1-5 seconds.[1]

Number of Scans: 16-64.

Reference: External 85% H₃PO₄ at 0.0 ppm.[2]

ATR-FTIR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated

Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

Sample Preparation and Measurement:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal.

Place a small drop of neat Diethyl 3-Bromopropylphosphonate directly onto the center of

the ATR crystal.

Acquire the sample spectrum.
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After measurement, clean the crystal surface thoroughly with a solvent-moistened wipe.

Visualizations
The following diagrams illustrate the structure of Diethyl 3-Bromopropylphosphonate and the

general workflow for its spectroscopic analysis.
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Caption: Chemical structure of Diethyl 3-Bromopropylphosphonate.
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Spectroscopic Analysis Workflow

Sample Preparation

Data Acquisition

Data Analysis

Conclusion

Diethyl 3-Bromopropylphosphonate

Dissolve in CDCl₃ (for NMR)
 or use neat (for IR)

¹H, ¹³C, ³¹P NMR Spectroscopy ATR-FTIR Spectroscopy

Process NMR Data
(FT, Phasing, Referencing)

Process IR Data
(Baseline Correction)

Interpret NMR Spectra
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Interpret IR Spectrum
(Functional Group Analysis)

Structural Confirmation and
Purity Assessment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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